4-FLUORO-N-[(3-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-Fluoro-N-[(3-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound with the molecular formula C14H14FNO3S. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(3-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 3-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 3-methoxybenzylamine and triethylamine in dichloromethane at a low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[(3-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluoro-N-[(3-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(3-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The methoxy group can also influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[(3-hydroxyphenyl)methyl]benzene-1-sulfonamide
- 4-Fluoro-N-[(3-chlorophenyl)methyl]benzene-1-sulfonamide
- 4-Fluoro-N-[(3-methylphenyl)methyl]benzene-1-sulfonamide
Uniqueness
4-Fluoro-N-[(3-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom also enhances its stability and binding affinity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluoro-N-[(3-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-19-13-4-2-3-11(9-13)10-16-20(17,18)14-7-5-12(15)6-8-14/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVVESXLJTTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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